Tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate
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Overview
Description
Tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate typically involves the reaction of 2-amino-5-methylphenylamine with tert-butyl 4-piperidone-1-carboxylate. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or toluene to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .
Scientific Research Applications
Tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-amino-5-methylanilino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 1-(2-amino-5-methylphenyl)piperidin-4-ylcarbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-amino-5-methylphenyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-12-5-6-14(18)15(11-12)20-9-7-13(8-10-20)19-16(21)22-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3,(H,19,21) |
InChI Key |
CSSWJHDVVBROHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)N2CCC(CC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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